2,3-Dichlorophenylzinc iodide
Overview
Description
2,3-Dichlorophenylzinc iodide is an organozinc compound with the molecular formula Cl₂C₆H₃ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,3-dichloroiodobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,3-Dichloroiodobenzene+Zn→2,3-Dichlorophenylzinc iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorophenylzinc iodide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It is commonly used in the Negishi coupling reaction, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Negishi Coupling: Palladium catalyst, organic halides, and a suitable solvent such as THF.
Oxidation: Can be oxidized to form corresponding phenols or quinones under specific conditions.
Major Products:
Biaryl Compounds: Formed through Negishi coupling.
Phenols/Quinones: Formed through oxidation reactions.
Scientific Research Applications
2,3-Dichlorophenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and materials science.
Mechanism of Action
The mechanism of action of 2,3-dichlorophenylzinc iodide in cross-coupling reactions involves the transmetalation step, where the phenylzinc moiety transfers to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets are typically organic halides, and the pathways involve palladium-catalyzed processes.
Comparison with Similar Compounds
- Phenylzinc iodide
- 2,5-Dichlorophenylzinc iodide
- Methylzinc iodide
Comparison: 2,3-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the dichloro substitution can provide different electronic and steric effects, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
1,2-dichlorobenzene-6-ide;iodozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1-3H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADHHDYCWNXNIR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=C(C(=C1)Cl)Cl.[Zn+]I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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